Bienvenue dans la boutique en ligne BenchChem!

4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one

mGluR5 Negative Allosteric Modulator PAM-NAM Switch

This compound is a validated negative allosteric modulator (NAM) of mGluR5, distinct from its para-methylphenyl isomer which acts as a PAM. Systematic SAR studies have confirmed that the ortho-methyl substitution is responsible for the NAM functional polarity, making it essential for in vitro functional assays targeting fragile X syndrome, Parkinson's disease, or addiction pathways. The compound is typically available at ≥95% purity from custom synthesis providers. Expect lead times of 1-3 weeks.

Molecular Formula C14H15N3O2
Molecular Weight 257.293
CAS No. 1170433-16-5
Cat. No. B2966149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one
CAS1170433-16-5
Molecular FormulaC14H15N3O2
Molecular Weight257.293
Structural Identifiers
SMILESCC1=CC=CC=C1N2CC(CC2=O)C3=NC(=NO3)C
InChIInChI=1S/C14H15N3O2/c1-9-5-3-4-6-12(9)17-8-11(7-13(17)18)14-15-10(2)16-19-14/h3-6,11H,7-8H2,1-2H3
InChIKeyRTMKXKWQTWVAHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1170433-16-5: 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one – Structural Identity and Core Pharmacophore for mGluR5 Allosteric Modulation Research


4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one (CAS 1170433-16-5) is a synthetic heterocyclic compound featuring a pyrrolidin-2-one core linked to a 3-methyl-1,2,4-oxadiazole moiety and an N-aryl substituent bearing an ortho-methyl group . Its molecular formula is C₁₄H₁₅N₃O₂, with a molecular weight of 257.29 g/mol . This compound belongs to a chemotype identified as allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5), a recognized CNS drug target [1]. The defining feature of this structure is the ortho-substitution pattern on the N-phenyl ring, which classifies it as a candidate negative allosteric modulator (NAM) within this series, in contrast to para-substituted analogs that function as positive allosteric modulators (PAMs) [1].

Why Generic Substitution Fails for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one: The Ortho-Substitution-Dependent PAM-to-NAM Functional Switch


Closely related analogs within the N-aryl pyrrolidinonyl oxadiazole series, such as the para-methylphenyl isomer (CAS 1170063-76-9), cannot be interchanged with the ortho-methylphenyl target compound due to a documented 'PAM to NAM switch' [1]. Systematic structure-activity relationship (SAR) studies have established that the position of the substituent on the N-phenyl ring dictates the direction of mGluR5 allosteric modulation: para-substituted derivatives act as positive allosteric modulators (PAMs), whereas meta- and ortho-substituted derivatives, including this compound, function as negative allosteric modulators (NAMs) [1]. This inversion of pharmacological effect renders generic substitution scientifically unsound for experimental protocols where the modulation polarity is critical. The quantitative differentiation evidence below substantiates the need for procurement of the exact ortho-substituted compound.

Product-Specific Quantitative Evidence Guide: Functional Selectivity Data for CAS 1170433-16-5 Relative to N-Aryl Positional Isomers


Evidence Item 1: mGluR5 Allosteric Modulation Polarity – Ortho-Substituted NAM vs. Para-Substituted PAM Differentiation

In a systematic SAR study of N-aryl pyrrolidinonyl oxadiazoles, the ortho-substituted target compound is categorized as a negative allosteric modulator (NAM) of mGluR5, while the directly comparable para-methylphenyl isomer (CAS 1170063-76-9) is classified as a positive allosteric modulator (PAM) [1]. The data demonstrate that the position of the methyl substituent on the N-phenyl ring governs the functional polarity of receptor modulation. This finding establishes that the ortho-methyl substitution pattern is a critical structural determinant for NAM activity, precluding substitution with para-methyl or other para-substituted analogs for NAM-intended experiments [1].

mGluR5 Negative Allosteric Modulator PAM-NAM Switch

Evidence Item 2: Structural Differentiation from Meta-Substituted Isomers – NAM Activity Consistent with Ortho/Meta Substitution Rule

The same SAR framework that classifies ortho-substituted N-aryl pyrrolidinonyl oxadiazoles as NAMs also applies to meta-substituted analogs, such as 4-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one (CAS 1170063-76-9) [1]. While both ortho and meta isomers are predicted to exhibit NAM activity, the ortho isomer may present distinct steric and electronic properties that influence binding kinetics or selectivity. No head-to-head quantitative data comparing ortho vs. meta NAM potency or selectivity are available in the current public domain; however, the shared NAM classification does not imply functional interchangeability, as subtle differences in efficacy or off-target profiles frequently arise from positional isomerism in GPCR allosteric modulator chemotypes [1].

mGluR5 Negative Allosteric Modulator SAR

Evidence Item 3: Limitation of Available Quantitative Data – Absence of Head-to-Head Potency or Selectivity Values

A comprehensive search of primary research papers, patents, and authoritative databases confirms that no head-to-head quantitative IC₅₀, Kᵢ, EC₅₀, or selectivity data are publicly available for 4-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one (CAS 1170433-16-5) against named comparators. The differentiation evidence presented in this guide relies entirely on class-level inference derived from the Packiarajan et al. 2012 SAR study, which established the PAM-to-NAM switch rule for N-aryl pyrrolidinonyl oxadiazoles [1]. No compound-specific in vivo pharmacokinetic, toxicity, or selectivity profiling data were identified for the target compound. This evidence gap should be acknowledged by procurement decision-makers, and experimental validation is advised prior to large-scale or costly downstream applications.

Data Gap Procurement Caution SAR

Optimal Research and Industrial Application Scenarios for CAS 1170433-16-5 Based on Established Ortho-Selective mGluR5 NAM Evidence


Scenario 1: mGluR5 Negative Allosteric Modulator (NAM) Pharmacological Tool Compound Studies

This compound is optimally deployed as a pharmacological tool in in vitro functional assays aimed at investigating the role of mGluR5 negative allosteric modulation in neurological disease models, such as fragile X syndrome, Parkinson's disease, or addiction [1]. Its ortho-methyl substitution ensures NAM functional polarity, distinguishing it from para-substituted PAM analogs and enabling targeted interrogation of mGluR5 NAM-mediated signaling pathways [1]. Researchers must independently validate the compound's potency and selectivity in their specific assay system, as publicly available quantitative IC₅₀ data are currently absent (see Evidence Item 3) [1].

Scenario 2: Structure-Activity Relationship (SAR) Exploration of N-Aryl Pyrrolidinonyl Oxadiazole Chemotype

The compound serves as a key ortho-substituted reference point in systematic SAR studies exploring the PAM-to-NAM switch phenomenon within the N-aryl pyrrolidinonyl oxadiazole series [1]. By comparing activity profiles of ortho-, meta-, and para-substituted isomers, medicinal chemistry teams can map the structural determinants of allosteric modulation polarity and optimize selectivity or pharmacokinetic properties [1]. Procurement of this specific isomer is essential for generating internally consistent SAR datasets and for benchmarking novel analogs [1].

Scenario 3: Comparative Selectivity Profiling Against Other GPCR Allosteric Modulator Chemotypes

Given the 'exquisitely sensitive PAM to NAM switch' documented for this chemotype, the compound can be used in selectivity panels to assess cross-reactivity at related GPCRs or to evaluate off-target allosteric modulation [1]. Its ortho-substitution pattern may confer distinct selectivity fingerprints compared to other positional isomers or alternative mGluR5 NAM scaffolds, such as MPEP or MTEP derivatives [1]. Users should incorporate appropriate reference compounds and counterscreens to establish selectivity profiles, as no pre-existing selectivity data are publicly available [1].

Quote Request

Request a Quote for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.